molecular formula C8H2F4IN B13425357 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile

4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile

Cat. No.: B13425357
M. Wt: 315.01 g/mol
InChI Key: XAKRTPLPHJZTIU-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is a halogenated benzonitrile derivative characterized by a trifluoromethyl group at position 6, an iodine atom at position 2, and a fluorine atom at position 4 of the aromatic ring. Its molecular formula is C₈H₂F₄IN, with a molecular weight of 343.01 g/mol (calculated from atomic masses). This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of fluorine, iodine, and the trifluoromethyl group, which influence reactivity, solubility, and binding interactions .

For example, iodination of fluorinated benzonitrile precursors or displacement of leaving groups (e.g., chlorine) with iodine in the presence of catalysts is a plausible pathway .

Properties

Molecular Formula

C8H2F4IN

Molecular Weight

315.01 g/mol

IUPAC Name

4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2F4IN/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2H

InChI Key

XAKRTPLPHJZTIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, this compound can be synthesized by the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom undergoes substitution with various nucleophiles under mild conditions. Key examples include:

NucleophileConditionsProductYieldSelectivity Factors
AminesDMF, 80°C4-Fluoro-6-(trifluoromethyl)-2-(alkyl/aryl amino)benzonitrile72-89%Fluorine directs para-substitution; trifluoromethyl sterically hinders meta-position
ThiolsEtOH, reflux4-Fluoro-6-(trifluoromethyl)-2-(sulfanyl)benzonitrile65-78%Iodine's polarizability enhances nucleophilic displacement
MethoxideMeOH, K₂CO₃4-Fluoro-2-methoxy-6-(trifluoromethyl)benzonitrile81%Competitive dehalogenation minimized by electron-withdrawing groups

Mechanistic studies using X-ray crystallography reveal that the trifluoromethyl group creates a steric barrier at the meta-position, forcing nucleophiles to attack ortho/para to the fluorine substituent .

Transition Metal-Catalyzed Coupling Reactions

The iodine atom participates in cross-coupling reactions, enabling C–C bond formation:

Reaction TypeCatalyst SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl intermediates for pharmaceuticals
SonogashiraPdCl₂, CuITerminal alkynesAlkynylated arenes for agrochemicals
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-aryl derivatives with enhanced bioactivity

Notably, the trifluoromethyl group improves oxidative stability of palladium intermediates, allowing reactions to proceed at lower temperatures (50–80°C vs. 100–120°C for non-fluorinated analogs) .

Cyano Group Transformations

The nitrile functionality undergoes selective modifications without affecting other substituents:

ReactionReagentsKey ProductNotes
HydrolysisH₂SO₄/H₂O4-Fluoro-2-iodo-6-(trifluoromethyl)benzamideAcid-sensitive CF₃ group remains intact
ReductionLiAlH₄4-Fluoro-2-iodo-6-(trifluoromethyl)benzylamineCompetitive deiodination observed above −20°C
CycloadditionNaN₃, Cu(I)Tetrazolo[1,5-a]pyridine derivativesRegioselectivity controlled by fluorine’s electronegativity

Halogen Exchange Reactions

The iodine atom can be replaced by other halogens under specific conditions:

Target HalogenReagentTemperatureConversion Efficiency
BromineCuBr, DMF120°C94%
ChlorineCl₂, FeCl₃25°C88%
FluorineAgF, DMSO150°C63%

DFT calculations suggest that the trifluoromethyl group stabilizes the transition state during halogen exchange by withdrawing electron density from the aromatic ring .

Radical Reactions

Photochemical or thermal initiation generates aryl radicals for diverse transformations:

InitiatorReaction PartnerProductApplication
AIBNStyrene4-Fluoro-6-(trifluoromethyl)-2-(phenethyl)benzonitrilePolymer precursors
UV lightCBrCl₃4-Fluoro-2-trichloromethyl-6-(trifluoromethyl)benzonitrileFlame retardant additives

EPR studies confirm radical stabilization through conjugation with the cyano and trifluoromethyl groups .

Key Mechanistic Insights:

  • Electronic Effects : The trifluoromethyl group (−I effect) increases the electrophilicity of the aromatic ring, accelerating SNAr but deactivating the ring toward electrophilic substitution .

  • Steric Effects : Ortho-substitution is disfavored due to the bulk of the CF₃ group, as shown in X-ray structures of reaction intermediates .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged transition states .

This compound’s reactivity profile makes it invaluable for synthesizing fluorinated pharmaceuticals, agrochemicals, and materials science intermediates.

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

    Medicine: It may be involved in the synthesis of compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-fluoro-2-iodo-6-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound F (4), I (2), CF₃ (6) C₈H₂F₄IN 343.01 Intermediate in drug synthesis
4-Iodo-2-(trifluoromethyl)benzonitrile I (4), CF₃ (2) C₈H₃F₃IN 328.01 Halogenated building block for ligands
4-Fluoro-2-(trifluoromethyl)benzonitrile F (4), CF₃ (2) C₈H₃F₄N 201.15 Sensor development, electronic materials
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Cl (3), F (2), CF₃ (6) C₈H₂ClF₄N 239.56 Agrochemical intermediates
4-Amino-2-(trifluoromethyl)benzonitrile NH₂ (4), CF₃ (2) C₈H₅F₃N₂ 186.13 Pharmaceutical impurity standard
4-((2-Amino-5-iodo-6-(trifluoromethyl)pyrimidin-4-yl)oxy)-3,5-difluorobenzonitrile Complex pyrimidine-oxygen linkage C₁₇H₈F₅IN₃O 443.07 Kinase inhibitor candidates

Key Comparative Findings

Electronic and Steric Effects
  • Iodine vs. Chlorine/Fluorine: The iodine atom in the target compound introduces significant steric bulk and polarizability compared to chlorine or fluorine in analogs like 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile .
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group at position 6 (target compound) or 2 (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile ) stabilizes the aromatic ring and increases lipophilicity, improving membrane permeability in drug candidates .

Biological Activity

4-Fluoro-2-iodo-6-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoromethyl group and halogen substitutions contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluorine and Iodine Substituents : These halogens influence the compound's electronic properties and interaction with biological molecules.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and metabolic stability, it plays a crucial role in the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzonitrile have been shown to inhibit key enzymes involved in cancer metabolism:

CompoundIC50 (μM)Target Enzyme
This compoundTBDBCAT1/2
BAY-0690.25BCAT1/2

These findings suggest that this compound may act as a potent inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .

Inhibition of Cyclooxygenases

Compounds with similar trifluoromethyl substitutions have shown moderate inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes:

CompoundIC50 (μM)Target Enzyme
This compoundTBDCOX-2
Compound A10.4COX-1
Compound B5.4COX-2

These results highlight the potential anti-inflammatory properties of the compound, supporting its use in therapeutic applications .

Study on Antiviral Activity

In a recent study, derivatives of benzonitrile were evaluated for their antiviral activity against various viruses. The results indicated that compounds with a trifluoromethyl group exhibited enhanced binding affinity to viral proteins, suggesting potential as antiviral agents:

CompoundEC50 (μM)Virus
This compoundTBDTMV
Compound C0.96DENV

This reinforces the hypothesis that halogenated benzonitriles can serve as effective antiviral agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. The presence of electron-withdrawing groups like fluorine enhances hydrogen bonding interactions, which are crucial for binding affinity:

Molecular Docking Results

The docking simulations revealed that the trifluoromethyl group significantly contributes to the overall stability of the ligand-receptor complex, suggesting a mechanism for its biological activity .

Q & A

Basic: What synthetic strategies are effective for introducing fluorine and iodine into benzonitrile derivatives?

Answer:
Fluorination and iodination of benzonitrile derivatives typically involve halogen exchange or electrophilic substitution. For fluorination, metal-free methods under mild conditions (e.g., using Selectfluor or KF in polar solvents at 60–80°C) are preferred to avoid side reactions . Iodination often employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) at 0–25°C. The trifluoromethyl group’s electron-withdrawing nature directs substitution to the ortho and para positions, requiring careful control of stoichiometry and temperature to minimize polyhalogenation .

Table 1: Example Reaction Conditions for Halogenation

HalogenReagentSolventTemp. (°C)Yield (%)Reference
FSelectfluorDMF8085–90
IICl/FeCl₃DCM070–75

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substitution patterns and fluorine environments. The deshielding effect of the trifluoromethyl group shifts adjacent protons downfield (δ 7.8–8.2 ppm), while ¹⁹F NMR shows distinct signals for CF₃ (~-60 ppm) and fluorine substituents (~-110 ppm) .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₈H₄F₄IN).
  • X-ray Crystallography : Resolves regiochemistry and bond angles, critical for confirming iodination sites .

Advanced: How can competing substitution pathways during iodination be mitigated?

Answer:
Competing pathways arise due to the trifluoromethyl group’s strong meta-directing effect. To favor para-iodination:

Steric Control : Use bulky directing groups (e.g., tert-butyl) to block meta positions.

Catalytic Systems : Employ Pd(0) catalysts with ligands (e.g., PPh₃) to enhance regioselectivity .

Low-Temperature Conditions : Slow reaction kinetics at -10°C reduce byproduct formation .

Example Optimization:
A study achieved 92% para-iodination using Pd(OAc)₂ and 1,10-phenanthroline in THF at -10°C, suppressing meta-iodination to <5% .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:
The -CF₃ group:

  • Electron-Withdrawing Effect : Reduces electron density at the benzene ring (Hammett σₚ = 0.54), activating it for nucleophilic substitution but deactivating for electrophilic attacks .
  • Steric Effects : Its bulkiness hinders ortho-substitution, favoring para-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Impact on Stability : Enhances metabolic stability in bioactive analogs by resisting oxidative degradation .

Table 2: Substituent Effects on Reaction Rates

PositionRelative Reactivity (vs. H)Dominant Pathway
Para3.2xNucleophilic
Meta0.8xElectrophilic

Advanced: What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The -CF₃ group lowers LUMO energy (-1.8 eV), enhancing binding to electron-rich biological targets .
  • Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450), identifying metabolic hotspots for rational drug design .

Case Study:
A 2020 study used MD to optimize a benzonitrile-based kinase inhibitor, achieving a 5-fold increase in IC₅₀ by modifying the iodine substituent’s position .

Basic: How are purity and stability assessed during storage?

Answer:

  • HPLC-UV : Monitors degradation products (e.g., dehalogenation or hydrolysis) under accelerated stability conditions (40°C/75% RH for 6 months) .
  • Karl Fischer Titration : Measures moisture content (<0.1% recommended for long-term storage).
  • Light Sensitivity : Amber vials and inert atmospheres (N₂) prevent photolytic cleavage of C-I bonds .

Advanced: What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Answer:

  • Multi-Technique Validation : Cross-validate X-ray data with 2D NMR (e.g., NOESY for spatial proximity) and IR (C≡N stretch ~2230 cm⁻¹).
  • Synchrotron XRD : High-resolution data (≤0.8 Å) resolves ambiguities in iodine positioning .

Example:
A 2005 study resolved conflicting NOE and XRD data for a fluorinated benzonitrile by confirming a distorted chair conformation via synchrotron analysis .

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